![molecular formula C18H14O4 B1235843 Dehydrocycloguanandin CAS No. 17623-63-1](/img/structure/B1235843.png)
Dehydrocycloguanandin
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Overview
Description
Dehydrocycloguanandin is a member of pyranoxanthones.
Scientific Research Applications
Synthesis and Metabolic Studies
- Dehydrocycloguanandin (DCG) has been synthesized through methods involving methylation, isoprenylation, and Claisen rearrangements, as part of the study of natural metabolites like guanandin and isoguanandin (Quillinan & Scheinmann, 1972).
Pharmacological Effects
- In pharmacological research, DCG demonstrated various effects in animal models, including central nervous system (CNS) depression characterized by sedation, decreased motor activity, and increased sleeping time. It showed significant anti-inflammatory activity but did not affect the cardiovascular system or exhibit analgesic, antipyretic, or anticonvulsant activities (Gopalakrishnan et al., 1980).
Potential Anticancer Properties
- In cancer research, studies have indicated that certain compounds related to DCG might play a role in modulating chemoresistance in non-small cell lung cancer cells, suggesting a possible therapeutic application for DCG or related compounds in cancer treatment (Wang et al., 2007).
Immunomodulatory Effects
- Research on dehydroepiandrosterone, a compound structurally similar to DCG, suggests potential immunomodulatory effects. This could imply a possible area of research for DCG in the modulation of immune functions (Casson et al., 1993).
Metabolic Pathway Insights
- DCG and related compounds have been used in studies to understand metabolic pathways in various biological contexts, such as prostacyclin metabolism and its implications in cardiovascular health (Wong et al., 1978).
Insights into Drug Discovery and Development
- The research into DCG and its analogs contributes to the broader field of drug discovery and development, providing insights into the synthesis, pharmacological effects, and potential therapeutic applications of novel compounds (Drews, 2000).
properties
CAS RN |
17623-63-1 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
8-hydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7-one |
InChI |
InChI=1S/C18H14O4/c1-18(2)9-8-10-6-7-11-15(20)14-12(19)4-3-5-13(14)21-17(11)16(10)22-18/h3-9,19H,1-2H3 |
InChI Key |
WTSFSOWKXDTLJX-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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